molecular formula C18H22N2O5S2 B2710511 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide CAS No. 941894-32-2

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide

Cat. No.: B2710511
CAS No.: 941894-32-2
M. Wt: 410.5
InChI Key: UKKWNOXCZACDJN-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxo-1λ⁶,2-thiazinan ring system linked to a para-substituted phenyl group and an ethoxybenzene sulfonamide moiety. This compound is synthesized via multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization reactions. Key structural features include the sulfonamide group (-SO₂NH-), the thiazinane-dioxide ring (a six-membered sulfur-containing heterocycle with two sulfonyl oxygens), and the ethoxybenzene substituent, which collectively influence its physicochemical and biological properties .

The synthesis of analogous sulfonamide derivatives often involves nucleophilic substitution, condensation, or cyclization reactions. For example, hydrazinecarbothioamides (e.g., compounds [4–6] in ) are synthesized via reactions of benzoic acid hydrazides with isothiocyanates, followed by cyclization to form triazole derivatives .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-2-25-17-9-11-18(12-10-17)27(23,24)19-15-5-7-16(8-6-15)20-13-3-4-14-26(20,21)22/h5-12,19H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWNOXCZACDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminophenyl-1,1-dioxothiazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazine ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, and several studies have indicated that derivatives of sulfonamides exhibit significant antimicrobial activity. For instance, research has shown that compounds similar to N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli20 mg/mL
4-(2-aminoethyl)-benzenesulfonamideS. aureus15 mg/mL
5-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamidePseudomonas aeruginosa25 mg/mL

Antioxidant Properties

Research has also highlighted the antioxidant potential of sulfonamide derivatives. The compound exhibits free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be measured using methods such as the DPPH assay .

Cardiovascular Effects

Studies have investigated the effects of sulfonamide derivatives on cardiovascular health. For example, certain compounds have shown to influence coronary resistance and perfusion pressure in isolated heart models. This suggests potential therapeutic applications in managing cardiovascular diseases .

Table 2: Cardiovascular Effects of Sulfonamide Derivatives

Compound NameEffect on Perfusion PressureCoronary Resistance Change
This compoundDecreasedReduced
4-(2-aminoethyl)-benzenesulfonamideDecreasedReduced

Biochemical Research

The compound's role in biochemical research is notable due to its ability to interact with various enzymes and receptors. For instance, docking studies have suggested that it may bind effectively to calcium channels, which are critical in numerous physiological processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamides demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Bacillus subtilis and Candida albicans. The results indicated that these compounds could serve as alternatives to traditional antibiotics .

Case Study 2: Cardiovascular Impact

In an experimental model involving isolated rat hearts, researchers evaluated the effects of various sulfonamides on coronary perfusion pressure. The findings revealed that specific derivatives led to significant reductions in both perfusion pressure and coronary resistance compared to control groups .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is primarily related to its ability to inhibit certain enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarbothioamide Derivatives (e.g., Compounds [4–6])

  • Structural Similarities : These compounds share the 4-(4-X-phenylsulfonyl)phenyl backbone and a thioamide (-N-C=S) group.
  • Key Differences : The target compound replaces the thioamide and triazole moieties with a 1,1-dioxothiazinan ring and an ethoxy group.
  • Spectroscopic Data :
    • IR spectra of hydrazinecarbothioamides show C=S stretching at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹, absent in the target compound due to cyclization .
    • The thiazinan-dioxide ring in the target compound introduces distinct S=O stretching vibrations (~1150–1300 cm⁻¹), which are absent in simpler sulfonamides.

Triazole-Thione Derivatives (e.g., Compounds [7–9])

  • Structural Similarities : Both classes feature a sulfonylphenyl group and heterocyclic systems (triazole vs. thiazinan).
  • Key Differences :
    • Triazole-thiones exhibit tautomerism between thiol and thione forms, stabilized by intramolecular hydrogen bonding (N-H···S). In contrast, the thiazinan-dioxide ring in the target compound is rigid and lacks tautomeric flexibility .
    • Biological activity: Triazole derivatives are often explored for antimicrobial and anticancer properties, while thiazinan-dioxide systems may exhibit enhanced metabolic stability due to reduced ring strain .

Other Sulfonamide Derivatives

  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ():
    • Structural divergence includes azide (-N₃) substituents and a branched alkyl chain.
    • Reactivity: Azide groups enable click chemistry applications, unlike the ethoxy and thiazinan groups in the target compound .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Features a dihydropyrazole ring and methylsulfanyl group. Crystallography: The planar pyrazole ring contrasts with the non-planar thiazinan-dioxide system, affecting packing and solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Class Key Structural Features Functional Groups Notable Properties References
Target Compound Thiazinan-dioxide, ethoxybenzene sulfonamide -SO₂NH-, -S(O)₂-, -OCH₂CH₃ High polarity, rigid heterocycle
Hydrazinecarbothioamides [4–6] Thioamide, sulfonylphenyl -N-C=S, -SO₂- Tautomerism, moderate stability
Triazole-Thiones [7–9] Triazole, sulfonylphenyl -N-N-, -C=S Antimicrobial potential
Azido-sulfonamide () Azide, branched alkyl chain -N₃, -SO₂NH- Click chemistry utility
Pyrazole-acetamide () Dihydropyrazole, methylsulfanyl -N-N-, -S-CH₃ Planar structure, hydrogen bonding

Research Findings and Implications

  • Synthetic Challenges : The thiazinan-dioxide ring in the target compound requires precise control of oxidation states during synthesis, unlike triazoles or simpler sulfonamides .
  • Spectroscopic Tools : IR and NMR are critical for confirming tautomerism in triazole-thiones and verifying the absence of thiol groups in the target compound .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide is a synthetic compound that exhibits notable biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a thiazinan ring and a sulfonamide group, which are critical for its biological functions. The thiazinan moiety contributes to the compound's chemical reactivity, while the sulfonamide group plays a significant role in its pharmacological effects.

Property Details
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight366.47 g/mol
CAS Number941986-75-0
StructureContains thiazinan and sulfonamide groups

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics, which compete with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, ultimately disrupting bacterial DNA synthesis and cell division .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Inhibition Mechanism : The sulfonamide group mimics PABA, inhibiting folate synthesis crucial for bacterial growth .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer effects. Studies have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The compound's mechanism involves inducing apoptosis in cancer cells through the disruption of metabolic pathways essential for cell survival .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound possesses substantial antibacterial properties comparable to established antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in:

Cell Line IC50 (µM)
MCF-710
PC315

The compound exhibited dose-dependent cytotoxicity, highlighting its potential as a therapeutic agent in oncology .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazinan Ring : A cyclization reaction using appropriate precursors.
  • Introduction of the Sulfonamide Group : Reaction with sulfonyl chlorides under basic conditions.
  • Final Modifications : Refinements to enhance biological activity and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-4-ethoxybenzene-1-sulfonamide, and how can reaction yields be maximized?

  • Methodology : Synthesis typically involves coupling a sulfonamide precursor (e.g., 4-ethoxybenzenesulfonyl chloride) with a thiazinan-substituted aniline derivative. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or acetic acid to facilitate nucleophilic substitution .
  • Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts during sulfonamide bond formation .
  • Purification : Recrystallization or column chromatography to isolate the product. Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) monitors reaction progress .
    • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction temperature (60–80°C) improves yields to 65–75% .

Q. Which spectroscopic and chromatographic techniques are critical for structural verification?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.4 ppm (triplet, -CH₂CH₃ of ethoxy group), δ 3.5–4.0 ppm (multiplet, thiazinan ring protons), and δ 7.2–8.1 ppm (aromatic protons) confirm substituent connectivity .
  • ¹³C NMR : Signals for sulfonamide sulfur (δ 45–50 ppm) and carbonyl carbons (δ 165–170 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 435.1 (calculated for C₁₉H₂₂N₂O₅S₂) .
    • Infrared (IR) : Stretching bands at 1160 cm⁻¹ (S=O) and 1340 cm⁻¹ (sulfonamide S-N) .

Advanced Research Questions

Q. How do substituents on the thiazinan ring influence biological activity, and what structure-activity relationship (SAR) trends exist?

  • Experimental design :

  • Synthesize derivatives with substituents (e.g., trifluoromethyl, nitro, or ethyl groups) at the thiazinan or benzene rings .
  • Evaluate inhibitory activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
    • Key findings :
  • Trifluoromethyl groups enhance lipophilicity and target binding (IC₅₀ = 12 µM vs. 25 µM for parent compound) .
  • Nitro groups increase electrophilicity but reduce solubility, limiting bioavailability .
    • Table : SAR Trends
SubstituentPositionIC₅₀ (µM)Solubility (mg/mL)
-CF₃Para120.8
-NO₂Meta80.3
-OEtPara251.5

Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR).

  • Key interactions : Hydrogen bonding between sulfonamide oxygen and Lys721; π-π stacking of the ethoxyphenyl group with Phe723 .
    • MD simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

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